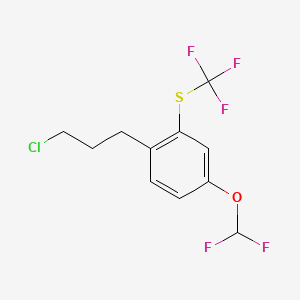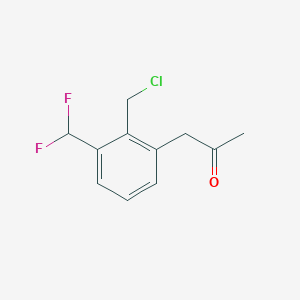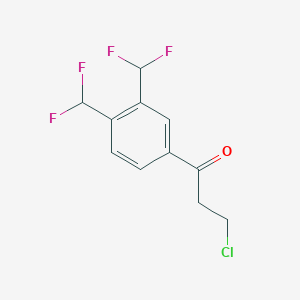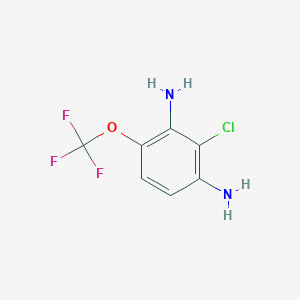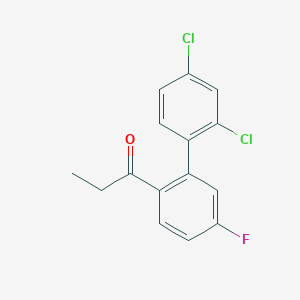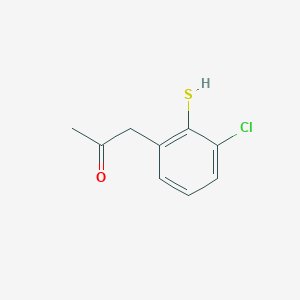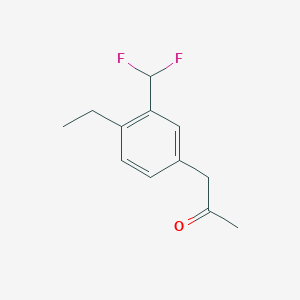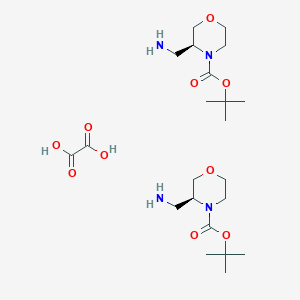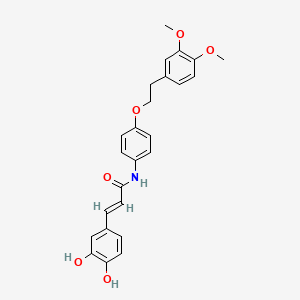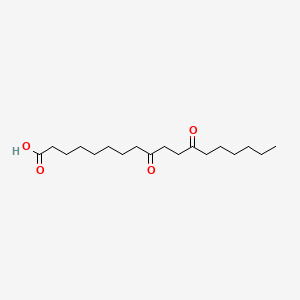
9,12-Dioxooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Dioxooctadecanoic acid is a long-chain fatty acid with the molecular formula C18H32O4 This compound is characterized by the presence of two keto groups located at the 9th and 12th positions of the octadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-dioxooctadecanoic acid typically involves the oxidation of octadecanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate hydroxy acids, which are further oxidized to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of octadecanoic acid derivatives to the diketone form. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 9,12-Dioxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and hydroxylated derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9,12-Dioxooctadecanoic acid has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a bioactive lipid and its effects on inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of 9,12-dioxooctadecanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate cellular processes by acting as a ligand for specific receptors or enzymes. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammation. Additionally, its keto groups can participate in redox reactions, influencing oxidative stress and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydroxy-9,12-dioxooctadecanoic acid: A similar compound with hydroxyl groups at the 10th and 11th positions.
9,10-12,13-Diepoxyoctadecanoic acid: A compound with epoxide groups at the 9th, 10th, 12th, and 13th positions.
9,12-Dioxododecanoic acid: A shorter-chain analog with similar keto groups.
Uniqueness: 9,12-Dioxooctadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical reactivity and biological activity. Its long-chain structure also influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
4179-48-0 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
9,12-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h2-15H2,1H3,(H,21,22) |
InChI-Schlüssel |
XZWUJWRGRUQXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CCC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


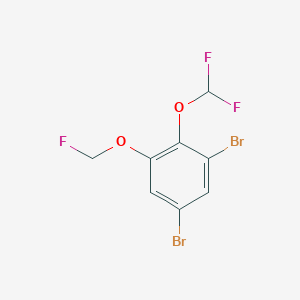
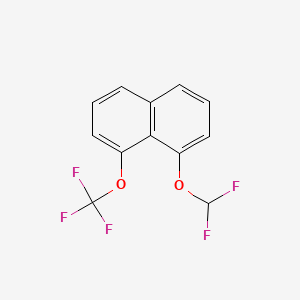
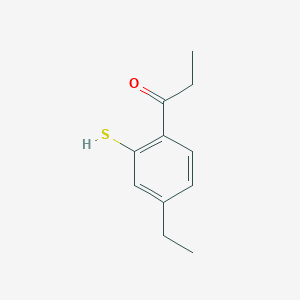

![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
